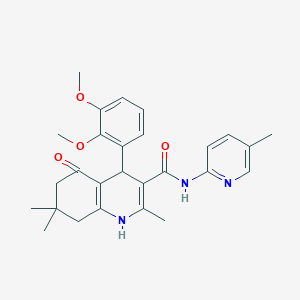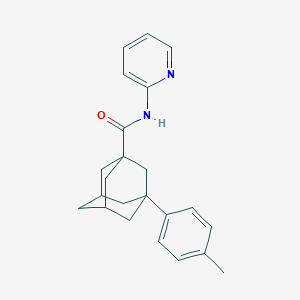![molecular formula C24H27ClFN5O3 B5243138 N-(2-chlorophenyl)-2-(1-{2-[4-(4-fluorophenyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B5243138.png)
N-(2-chlorophenyl)-2-(1-{2-[4-(4-fluorophenyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(1-{2-[4-(4-fluorophenyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(1-{2-[4-(4-fluorophenyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Functionalization: Introduction of the chlorophenyl and fluorophenyl groups can be done through nucleophilic substitution reactions.
Acetylation: The final step often involves the acetylation of the piperazine derivative to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chlorophenyl)-2-(1-{2-[4-(4-fluorophenyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone groups to alcohols.
Substitution: Halogen atoms (chlorine, fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various conditions, though specific applications would require further research.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-2-(1-{2-[4-(4-fluorophenyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: Interaction with specific receptors in the body to exert its effects.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease pathways.
Signal Transduction Pathways: Modulating signaling pathways to achieve therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chlorophenyl)-2-(1-{2-[4-(4-chlorophenyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide
- N-(2-fluorophenyl)-2-(1-{2-[4-(4-fluorophenyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide
Uniqueness
N-(2-chlorophenyl)-2-(1-{2-[4-(4-fluorophenyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[1-[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClFN5O3/c25-19-3-1-2-4-20(19)28-22(32)15-21-24(34)27-9-10-31(21)23(33)16-29-11-13-30(14-12-29)18-7-5-17(26)6-8-18/h1-8,21H,9-16H2,(H,27,34)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOBHQHEUGGXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2Cl)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5243069.png)
![(3E)-5-(4-bromophenyl)-3-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]furan-2-one](/img/structure/B5243079.png)
![N-(4-bromophenyl)-5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroaniline](/img/structure/B5243086.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5243097.png)
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}methanamine](/img/structure/B5243109.png)
![N-[2-(piperidin-1-yl)ethyl]-4-(propan-2-yl)benzamide](/img/structure/B5243114.png)

![4-tert-butyl-2-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5243124.png)
![(4-methoxy-3-biphenylyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5243131.png)
![2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-YL]ethan-1-one](/img/structure/B5243136.png)
![3-methyl-2-{[(6-methyl-1H-benzimidazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B5243147.png)
![6-amino-1-benzyl-4-(3,5-dibromo-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5243150.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3-methylsulfanylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5243153.png)
